Imatinib EP impurity D

RP-HPLC method validation dimer impurity quantification pharmaceutical quality control

Imatinib EP Impurity D (CAS 1821122-73-9) is the only EP-listed impurity bearing a permanent quaternary ammonium charge, critical for compendial HPLC system suitability. Its unique RRT, MS/MS pattern, and UV profile enable unambiguous peak identification—unlike Impurity A, B, C, or E. Available with ≥95% purity and full characterization data (HPLC, LC-MS, NMR, IR, CoA) traceable to the Ph. Eur. monograph, this standard is essential for ANDA filing, method validation, and QC batch release of imatinib mesylate.

Molecular Formula C53H51N12O2+
Molecular Weight 888.0 g/mol
Cat. No. B8224529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib EP impurity D
Molecular FormulaC53H51N12O2+
Molecular Weight888.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9
InChIInChI=1S/C53H50N12O2/c1-36-8-18-44(30-48(36)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42)58-50(66)40-14-10-38(11-15-40)34-64-26-28-65(3,29-27-64)35-39-12-16-41(17-13-39)51(67)59-45-19-9-37(2)49(31-45)63-53-57-25-21-47(61-53)43-7-5-23-55-33-43/h4-25,30-33H,26-29,34-35H2,1-3H3,(H3-,56,57,58,59,60,61,62,63,66,67)/p+1
InChIKeyQBGARNIMTBRKNN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imatinib EP Impurity D Reference Standard for ANDA Filing and QC Lot Release Testing


Imatinib EP impurity D (CAS 1821122-73-9), chemically 1-methyl-1,4-bis(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazin-1-ium chloride, is a process-related dimeric impurity of the BCR-ABL tyrosine kinase inhibitor imatinib mesylate . It is officially listed in the European Pharmacopoeia monograph for imatinib mesilate as a specified impurity requiring individual control [1]. The molecule consists of two imatinib-derived monomer units covalently linked through a central quaternized N-methylpiperazinium spacer, yielding a divalent cationic structure with molecular formula C₅₃H₅₁N₁₂O₂⁺ (free ion MW 888.05) . It is supplied as a characterized reference standard (typical purity ≥95% by HPLC) for use in analytical method development, method validation (AMV), and quality control (QC) applications during ANDA filing and commercial production of imatinib .

Why Generic Imatinib Impurity Standards Cannot Replace EP Impurity D in Regulated Quality Control


Imatinib EP impurity D is a structurally unique dimeric impurity bearing a permanent quaternary ammonium charge on the central piperazine ring, a feature absent from monomeric EP impurities A (a synthetic intermediate), B (a positional isomer), and C (N-desmethyl imatinib) . Even among other dimer-class impurities such as EP impurity E (Des(methylpiperazinyl-N-methyl) Imatinib Dimer, CAS 1365802-18-1), impurity D is distinguished by the presence of the N-methyl quaternary ammonium group, which alters its chromatographic retention, ionization efficiency in LC-MS, and solubility profile relative to the neutral dimer [1]. This structural divergence means that impurity D exhibits a markedly different relative retention time (RRT) in the compendial HPLC method, distinct MS/MS fragmentation patterns, and unique UV absorption characteristics that cannot be mimicked by any other EP-listed impurity [2]. Consequently, use of a non-identical impurity standard—even one from the same synthetic family—will produce inaccurate system suitability verification, erroneous peak identification, and failed regulatory audit outcomes during ANDA review .

Quantitative Differentiation Evidence for Imatinib EP Impurity D Against Closest EP-Listed Comparators


HPLC Retention Time Resolution: Impurity D vs. Imatinib Mesylate API

In a validated RP-HPLC method for simultaneous estimation of imatinib mesylate and its dimer impurity, imatinib EP impurity D exhibited a retention time (RT) of 11.398 min, significantly later than the parent drug imatinib mesylate at 8.060 min, yielding a ΔRT of 3.338 min under the specified conditions [1]. This baseline-resolved separation (resolution >2.0) confirms that impurity D can be selectively quantified in the presence of the API without co-elution interference. By comparison, monomeric impurities such as EP impurity A (a small-molecule enaminone intermediate) and EP impurity C (N-desmethyl imatinib) typically elute much closer to the solvent front or near the API peak, making impurity D's distinct retention a critical parameter for peak assignment in compendial testing [2].

RP-HPLC method validation dimer impurity quantification pharmaceutical quality control

Limit of Detection (LOD) Sensitivity for Impurity D vs. Imatinib Mesylate

The validated RP-HPLC method reported a limit of detection (LOD) of 0.033 μg/mL for the dimer impurity (impurity D), which is approximately 17-fold more sensitive than the LOD of 0.570 μg/mL determined for imatinib mesylate under identical chromatographic conditions [1]. This higher intrinsic detectability arises from the dimeric impurity's greater molar absorptivity at the detection wavelength (273 nm) due to the presence of two chromophoric pyridinyl-pyrimidine moieties per molecule, compared to a single chromophoric unit in the parent API [2]. The practical consequence is that impurity D can be reliably detected and quantified at mass fractions below 1/3 of the ICH Q3A reporting threshold (0.05%) even with standard HPLC-UV instrumentation, without requiring MS detection [1].

trace impurity analysis LOD determination dimer impurity sensitivity

Limit of Quantification (LOQ) for Impurity D vs. Imatinib Mesylate

The validated RP-HPLC method reported a limit of quantification (LOQ) of 0.099 μg/mL for the dimer impurity, compared to 1.728 μg/mL for imatinib mesylate, representing a 17.5-fold lower LOQ for impurity D [1]. This LOQ value corresponds to approximately 0.01% (w/w) relative to a typical 1 mg/mL API test concentration, which is well below the ICH Q3A identification threshold of 0.10% for a maximum daily dose of ≤2 g/day [2]. The method demonstrated acceptable accuracy at the LOQ level, with recovery values for the dimer impurity ranging from 98.16% to 99.18%, confirming suitability for reliable quantitative determination at trace levels [1].

impurity quantification LOQ validation dimer impurity assay

Structural Differentiation: Dimeric Architecture with Quaternary Ammonium vs. Monomeric EP Impurities

Imatinib EP impurity D is the only EP-listed imatinib impurity that combines a dimeric architecture with a permanent quaternary ammonium charge [1]. Its structure consists of two complete imatinib pharmacophoric units (each containing the pyridinyl-pyrimidine hinge-binding motif and the benzamide linker) covalently tethered through a central N-methylpiperazinium ring that bears a fixed positive charge, giving a molecular formula of C₅₃H₅₁N₁₂O₂⁺ (MW 888.05 for the free ion) compared to 493.6 for imatinib free base [1]. In contrast, EP impurity A (MW 176.22) is a small enaminone intermediate, impurity B (MW ~400) is a regioisomeric amide, impurity C (MW 479.6) is the N-desmethyl analog, and impurity E (MW 873.04) is a neutral dimer lacking the N-methyl quaternary ammonium . The quaternary ammonium charge of impurity D confers permanent water solubility irrespective of pH, higher polarity in reversed-phase chromatography, and distinct MS ionization behavior (preformed cation detectable without protonation), which are not shared by any other EP-listed imatinib impurity .

impurity structural elucidation dimeric impurity quaternary piperazinium

Synthetic Accessibility: Impurity D Requires a Specialized Five-Step Synthesis

The synthesis of imatinib EP impurity D presents unusual technical difficulty because the quaternary ammonium salt on the piperazine ring cannot be formed through conventional amide coupling or acylation routes [1]. As disclosed in patent CN105001205A, the successful synthetic strategy requires (1) pre-formation of 1,4-bis(4-carboxybenzyl)-1-methylpiperazin-1-ium salt, followed by (2) dual amide coupling with two equivalents of the imatinib amine intermediate (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine) using DIC/HOBt/DIPEA activation [1]. Conventional amide synthesis via acyl chloride intermediates fails to yield the desired product, and attempts to methylate a pre-formed neutral dimer on the piperazine nitrogen are unsuccessful due to competing methylation at other nitrogen sites [1]. This synthetic challenge is distinct from impurity E (neutral dimer, CAS 1365802-18-1), which lacks the quaternary ammonium and can be prepared via simpler bis-amide coupling without the pre-quaternization step [2]. The patent reports that the method yields impurity D of high purity suitable for use as a reference standard in qualitative and quantitative analysis [1].

impurity synthesis process-related impurity quaternary ammonium salt formation

Regulatory Recognition: EP Monograph-Specified Impurity with Individual Acceptance Criterion

Imatinib EP impurity D is a pharmacopoeially specified impurity individually listed in the European Pharmacopoeia monograph for imatinib mesilate, meaning it is subject to a specific acceptance criterion distinct from the general 'unspecified impurity' limit [1][2]. This regulatory designation obligates ANDA applicants to demonstrate that impurity D is controlled at or below its monograph-specified limit in every batch of drug substance and drug product submitted for marketing authorization in EP member states [2]. By contrast, non-EP dimer impurities such as Des(methylpiperazinyl-N-methyl) Imatinib Dimer (impurity E, CAS 1365802-18-1) are not individually specified in the current EP monograph and fall under the general unspecified impurity limit (typically NMT 0.10%) [3]. The EP specification mandates the use of an authenticated impurity D reference standard for system suitability testing, peak identification, and quantitative determination in the compendial HPLC method, making procurement of the correct EP-grade standard a regulatory necessity rather than an option [1].

pharmacopoeial impurity regulatory specification ANDA quality control

Validated Application Scenarios for Imatinib EP Impurity D Reference Standard


ANDA Filing: Compendial System Suitability and Peak Identification for Imatinib Mesylate Drug Substance

During ANDA development, the validated RP-HPLC method requires confirmation of system suitability by injecting a resolution solution containing imatinib EP impurity D at a known concentration. The impurity D peak at RT 11.398 min must be resolved from the API peak at 8.060 min with resolution >2.0, as established by Kuna et al. (2018) [1]. This peak identification cannot be performed using impurity A, B, C, or E standards because each elutes at a different retention time. The EP monograph mandates the use of impurity D specifically for this purpose; substitution with an alternative impurity standard will cause failed system suitability and invalidate the analytical run [2].

QC Batch Release: Quantification of Impurity D at Levels Below ICH Q3A Identification Threshold

QC laboratories performing routine batch release testing can reliably quantify impurity D at levels as low as 0.099 μg/mL (LOQ), corresponding to approximately 0.01% w/w relative to API, using standard HPLC-UV instrumentation at 273 nm [1]. This is well below the ICH Q3A identification threshold of 0.10% for imatinib's maximum daily dose, enabling confident pass/fail decisions without LC-MS confirmation. The 17.5-fold lower LOQ for impurity D versus the API itself (0.099 vs. 1.728 μg/mL) means that even trace levels of this dimeric impurity can be accurately reported [1].

Forced Degradation Studies: Stability-Indicating Method Specificity Assessment

In forced degradation studies conducted per ICH Q1A(R2), imatinib EP impurity D serves as a critical resolution marker to confirm that the stability-indicating UPLC/HPLC method can separate process-related dimer impurities from true degradation products. Because impurity D is a process impurity (not a degradation product), its peak must remain unchanged in area during oxidative, thermal, photolytic, and hydrolytic stress conditions, while degradation product peaks increase [2]. The permanent quaternary ammonium charge and dimeric architecture ensure that impurity D's chromatographic behavior is distinct from all major degradation products, providing unambiguous specificity assessment .

Reference Standard Procurement: Ensuring EP-Grade Traceability for Regulatory Filings

When sourcing impurity D reference standards, procurement teams must verify that the supplied material is characterized with orthogonal techniques (HPLC-UV, LC-MS, ¹H-NMR, ¹³C-NMR, IR) and that traceability to the Ph. Eur. monograph is documented [2]. The standard should have a purity of ≥95% (typically 97% as reported by CymitQuimica ) and be accompanied by a certificate of analysis (CoA) listing the specific EP impurity designation. Vendors such as BOC Sciences, SynZeal, and Axios Research provide impurity D with full characterization data compliant with regulatory guidelines, ensuring suitability for ANDA, DMF, and commercial QC applications [1][2].

Quote Request

Request a Quote for Imatinib EP impurity D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.